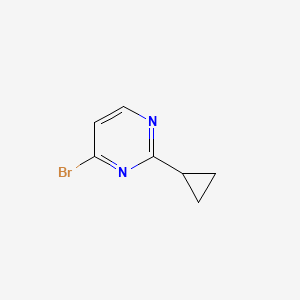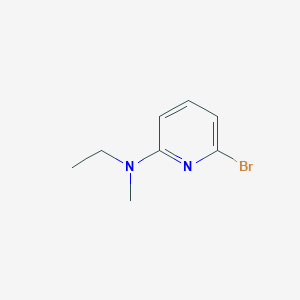
Chlorhydrate de N-(cyclopropylméthyl)-1,3-thiazolidine-4-carboxamide
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidine ring and a cyclopropylmethyl group attached to the nitrogen atom of the carboxamide group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically begins with cyclopropylmethylamine and 1,3-thiazolidine-4-carboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond through a condensation reaction, often facilitated by coupling reagents such as carbodiimides (e.g., DCC, EDC) and carried out in anhydrous conditions to prevent hydrolysis.
Purification: The product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Oxidation Products: Depending on the specific oxidation reaction, products can include alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction reactions typically yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
N-(cyclopropylmethyl)cyclopropanamine: This compound shares a similar cyclopropylmethyl group but lacks the thiazolidine ring.
1,3-thiazolidine-4-carboxylic acid: This compound is structurally related but does not contain the cyclopropylmethyl group.
Uniqueness: N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is unique due to its combination of the cyclopropylmethyl group and the thiazolidine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c11-8(7-4-12-5-10-7)9-3-6-1-2-6;/h6-7,10H,1-5H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMPOJOCIJJDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


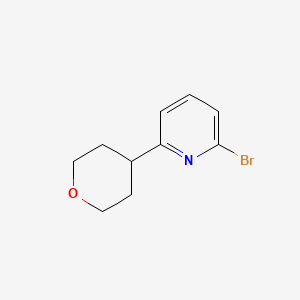
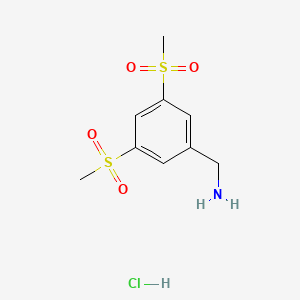

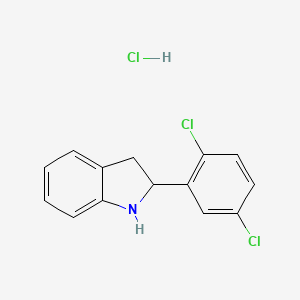
![tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520200.png)
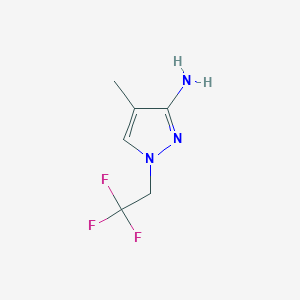

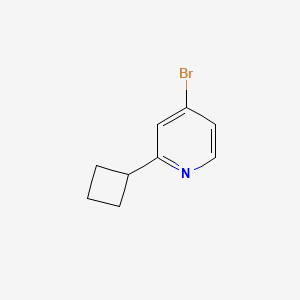
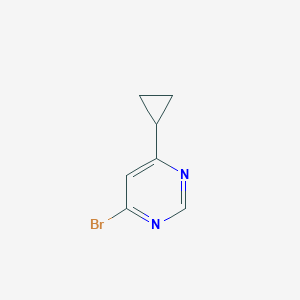
![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)
![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)
